Ethyl 2-(oxan-4-yl)propanoate
Description
Significance of Alkyl Propanoates as Synthons in Complex Molecule Construction
Alkyl propanoates are versatile synthons, or synthetic building blocks, in organic chemistry. researchgate.net The propanoate fragment provides a three-carbon chain that can be further elaborated, making it a key component in the construction of a variety of organic structures. organic-chemistry.org These synthons can participate in a range of chemical transformations, including enolate chemistry, allowing for the formation of new carbon-carbon bonds. The ester group itself can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, offering multiple pathways for functional group interconversion. sathyabama.ac.in The utility of alkyl propanoates is evident in their application in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. researchgate.netresearchgate.net
Conformational and Stereochemical Aspects of Oxane (Tetrahydropyran) Derivatives
The oxane, or tetrahydropyran (B127337), ring is a six-membered heterocycle containing one oxygen atom. Its conformational behavior is a critical aspect of its chemistry, significantly impacting the reactivity and biological activity of its derivatives. ontosight.ai The oxane ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. cas.cz Substituents on the ring can exist in either axial or equatorial positions, and their relative orientation is governed by steric and electronic effects, including the anomeric effect. scispace.comrsc.org
The stereochemistry of substituted oxane derivatives is of paramount importance, as the spatial arrangement of atoms can dictate how a molecule interacts with biological targets like enzymes and receptors. ontosight.ai The precise configuration of chiral centers within the oxane ring and on its substituents can lead to significant differences in biological efficacy between stereoisomers. nih.gov
Positioning of Ethyl 2-(oxan-4-yl)propanoate within Contemporary Organic Chemistry Research
This compound combines the useful features of both an alkyl propanoate and an oxane ring. This unique combination makes it a valuable intermediate in the synthesis of a variety of target molecules. The oxane ring can serve as a scaffold, providing a defined three-dimensional structure, while the ethyl propanoate side chain offers a reactive handle for further chemical modification. vulcanchem.com
This compound and its structural analogs are of interest in medicinal chemistry for the development of new therapeutic agents. sigmaaldrich.com The tetrahydropyran motif is found in numerous FDA-approved drugs, highlighting its importance as a privileged scaffold in drug design. nih.govresearchgate.net Research involving this compound and related structures contributes to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. nih.gov
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | BZQJYCUZVIJNJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)C1CCOCC1 |
| Predicted XlogP | 1.6 |
| Data sourced from PubChem. uni.lu |
Detailed Research Findings
Computational studies and experimental data provide insights into the conformational preferences and potential biological interactions of oxane derivatives. For instance, conformational analysis using molecular mechanics and semiempirical methods has been employed to understand the structure-activity relationships of molecules containing the tetrahydropyran ring. nih.gov Such studies help in rational drug design by predicting the most stable and biologically active conformations. scienceopen.com The development of synthetic methods to access functionalized oxane derivatives remains an active area of research, driven by the prevalence of this motif in bioactive molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJYCUZVIJNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920297-27-4 | |
| Record name | ethyl 2-(oxan-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 2 Oxan 4 Yl Propanoate
Chemo- and Regioselective Synthesis Pathways
The construction of ethyl 2-(oxan-4-yl)propanoate can be approached through several strategic disconnections. Key among these are the formation of the ester group, the introduction of the methyl group at the α-position to the ester, and the stereocontrolled construction of the oxane ring.
Esterification Approaches for Propanoate Formation
The final step in the synthesis of this compound is often the formation of the ethyl ester from the corresponding carboxylic acid, 2-(oxan-4-yl)propanoic acid. The Fischer esterification is a classic and widely used method for this transformation. chemistrysteps.comoperachem.commasterorganicchemistry.com This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. chemistrysteps.com To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used, and the water generated during the reaction is removed. chemistrysteps.comorganic-chemistry.org
General Reaction Scheme for Fischer Esterification:
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically carried out by refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of the acid.
| Parameter | Condition | Purpose |
| Reactants | 2-(oxan-4-yl)propanoic acid, Ethanol | Formation of the ethyl ester |
| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | To protonate the carbonyl oxygen, increasing electrophilicity |
| Temperature | Reflux | To increase the reaction rate |
| Reaction Control | Use of excess ethanol, Removal of water | To shift the equilibrium towards the product |
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. chemistrysteps.com
Carbon-Carbon Bond Formation Strategies at the α-Position
The introduction of the methyl group at the α-position of the ester can be achieved through α-alkylation. A common strategy involves the deprotonation of a suitable precursor, such as ethyl 2-(oxan-4-yl)acetate, to form an enolate, which then reacts with an electrophile like methyl iodide.
The formation of the enolate is a critical step and is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures to prevent side reactions. The resulting enolate can then be trapped with methyl iodide to afford this compound.
General Reaction Scheme for α-Alkylation:
| Step | Reagent | Purpose | Typical Conditions |
| Enolate Formation | Lithium diisopropylamide (LDA) | Deprotonation at the α-carbon | THF, -78 °C |
| Alkylation | Methyl iodide (CH₃I) | Introduction of the methyl group | THF, -78 °C to room temperature |
While direct α-alkylation is a powerful tool, alternative strategies like Michael additions to α,β-unsaturated precursors can also be envisioned, although specific examples leading directly to this compound are less common in the literature.
Stereocontrolled Introduction of the Oxan-4-yl Moiety
The stereochemistry of the oxane ring can be crucial for the biological activity of the final compound. Therefore, methods for the stereocontrolled synthesis of the oxan-4-yl moiety are of significant interest. One approach involves the diastereoselective synthesis of substituted dihydropyrans, which can then be reduced to the corresponding oxanes. nih.govd-nb.info
For instance, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium can lead to the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity. nih.govd-nb.info Although this example leads to a different functional group, it demonstrates the principle of controlling stereochemistry during the formation of the pyran ring.
Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric alkylation and aldol (B89426) reactions to create new stereocenters with high levels of control. wikipedia.org In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the oxane ring or the α-chiral center.
Catalytic Strategies in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis offer powerful tools for the synthesis of complex molecules like this compound.
Organocatalytic Systems for Asymmetric Induction
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.gov Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts that can be employed for various asymmetric transformations.
In the context of synthesizing an enantiomerically enriched form of this compound, organocatalysis could be applied to the asymmetric α-functionalization of a suitable precursor. For example, the asymmetric α-amination or α-oxidation of an aldehyde or ketone containing the oxane moiety could be achieved using proline or its derivatives as catalysts. nih.gov These reactions proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.
Furthermore, chiral bifunctional catalysts, such as those derived from cinchona alkaloids or BINOL, can be used to catalyze asymmetric Michael additions or alkylations, providing another avenue for the stereocontrolled synthesis of the target molecule. nih.gov
| Catalyst Type | Potential Application in Synthesis | Key Principle |
| Proline and its derivatives | Asymmetric α-alkylation of a ketone precursor | Formation of a chiral enamine intermediate |
| Chiral Thioureas/Squaramides | Asymmetric Michael addition to an α,β-unsaturated precursor | Activation of the electrophile and/or nucleophile through hydrogen bonding |
| Chiral Phosphoric Acids | Asymmetric functionalization of imines or other intermediates | Brønsted acid catalysis in a chiral environment |
Transition Metal-Catalyzed Coupling Reactions and Functionalizations
Transition metal catalysis provides a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized organic synthesis.
For the synthesis of this compound, transition metal catalysis could be employed for the α-arylation or α-vinylation of a suitable ester precursor. For instance, the palladium-catalyzed α-arylation of esters using bulky, electron-rich phosphine (B1218219) ligands has been well-established. researchgate.netnih.gov This reaction typically involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide.
General Scheme for Palladium-Catalyzed α-Arylation of Esters:
| Component | Example | Role in Catalytic Cycle |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Stabilizes the palladium center and promotes oxidative addition and reductive elimination |
| Base | LiHMDS, NaOtBu | Generates the ester enolate |
| Aryl Halide | Aryl bromide or chloride | Source of the aryl group |
While this methodology is typically used for arylation, modifications could potentially allow for the introduction of other functional groups at the α-position. Furthermore, transition metal catalysis can be instrumental in the synthesis of the oxane ring itself through various cyclization reactions.
Photocatalytic and Electrocatalytic Methodologies for Ester or Oxane Functionalization
Recent advancements in synthetic organic chemistry have seen the rise of photocatalysis and electrocatalysis as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct photocatalytic or electrocatalytic syntheses of this compound are not extensively documented, analogous transformations on similar structural motifs, such as saturated heterocycles, provide a strong basis for the development of such methodologies.
Photocatalysis, utilizing visible light to drive chemical reactions, offers a green and efficient alternative to traditional synthetic methods. The functionalization of saturated heterocycles, including ethers like tetrahydrofuran (B95107) (a close analog to the oxane ring), has been successfully demonstrated. These reactions often proceed via the generation of a radical intermediate, which can then be coupled with a variety of reaction partners. For instance, the direct α-C–H functionalization of tetrahydrofurans has been achieved, showcasing the potential to introduce substituents onto the oxane ring. Furthermore, photocatalytic methods have been developed for the synthesis of esters, which could potentially be adapted to form the propanoate moiety of the target molecule.
Electrocatalysis, which employs an electric current to facilitate chemical transformations, provides another avenue for the synthesis of complex molecules. This technique allows for precise control over the redox potential of a reaction, often enabling transformations that are difficult to achieve through conventional means. The electrochemical functionalization of saturated azaheterocycles has been reported, demonstrating the feasibility of modifying heterocyclic rings. By analogy, it is conceivable that an electrocatalytic approach could be developed to introduce the propanoate side chain onto an oxane precursor. For example, the electrocatalytic carboxylation of a suitable oxane-containing substrate could be a viable strategy.
Enantioselective Synthesis of this compound
The presence of a stereocenter in this compound necessitates the use of enantioselective synthetic strategies to obtain a single enantiomer. These methods can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and the resolution of racemic mixtures.
Chiral Auxiliary-Mediated Approaches for Diastereocontrol
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
A plausible synthetic route to enantiomerically pure this compound using a chiral auxiliary could involve the alkylation of a chiral enolate. For example, a chiral oxazolidinone, such as those developed by Evans, could be acylated with propionyl chloride. The resulting imide can then be deprotonated to form a chiral enolate, which would subsequently be alkylated with a suitable electrophile, such as 4-bromooxane. The steric hindrance provided by the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess. Finally, removal of the chiral auxiliary would afford the desired enantiomer of 2-(oxan-4-yl)propanoic acid, which can be esterified to yield this compound.
| Step | Description | Key Reagents | Expected Outcome |
| 1 | Acylation of Chiral Auxiliary | Chiral oxazolidinone, Propionyl chloride, Base | Formation of N-propionyl oxazolidinone |
| 2 | Diastereoselective Alkylation | Strong base (e.g., LDA), 4-Bromooxane | Formation of the alkylated product with high diastereoselectivity |
| 3 | Removal of Chiral Auxiliary | e.g., LiOH, H2O2 | Liberation of enantiomerically enriched 2-(oxan-4-yl)propanoic acid |
| 4 | Esterification | Ethanol, Acid catalyst | Formation of enantiomerically enriched this compound |
This method offers the advantage of high predictability and reliability, with diastereomeric excesses often exceeding 95%.
Asymmetric Catalysis for Enantioselective Transformations
Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can be used to generate a large quantity of the desired enantiomer.
One of the most powerful methods for the synthesis of chiral esters is the asymmetric hydrogenation of α,β-unsaturated esters. A potential precursor to this compound, ethyl 2-(oxan-4-ylidene)propanoate, could be synthesized and then subjected to asymmetric hydrogenation. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands (e.g., BINAP), are highly effective for this transformation. rsc.orgrsc.orgrsc.org The catalyst creates a chiral environment that directs the addition of hydrogen across the double bond, leading to the formation of one enantiomer of the product in high enantiomeric excess.
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |
| Rhodium-BINAP | α,β-Unsaturated esters | >95% |
| Ruthenium-BINAP | α,β-Unsaturated esters | >95% |
| Iridium-Phosphine-Oxazoline | Tetrasubstituted α,β-unsaturated ketones | up to 99% nih.gov |
Another promising approach is the use of chiral Brønsted acids, such as chiral phosphoric acids, as organocatalysts. sigmaaldrich.comh-its.orgbeilstein-journals.orge3s-conferences.org These catalysts can activate substrates towards nucleophilic attack in an enantioselective manner. A potential strategy could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester bearing the oxane moiety, catalyzed by a chiral phosphoric acid.
Kinetic Resolution Techniques and Deracemization Strategies
When a racemic mixture of this compound is prepared, kinetic resolution can be employed to separate the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.
Enzymatic kinetic resolution using lipases is a widely used and highly effective method for the resolution of racemic esters. mdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net In a typical procedure, the racemic ester is treated with a lipase (B570770) in the presence of water or an alcohol. The lipase will selectively catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched ester and the hydrolyzed or transesterified product of the other enantiomer. These two products can then be separated by conventional chromatographic techniques.
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) of Remaining Ester |
| Lipase from Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | >99% mdpi.com |
| Amano Lipase PS-C II | rac-2-phenylethanol derivatives | Acylation | 99.6% nih.gov |
| Lipase from Thermomyces lanuginosus | rac-ethyl-2-hydroxy-4-phenylbutyrate | Hydrolysis | >99% researchgate.netresearchgate.net |
A more advanced strategy is dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edursc.orgnih.govsci-hub.se This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. For this compound, a DKR could be designed using a lipase for the enantioselective transformation and a racemization catalyst that is compatible with the enzymatic reaction conditions.
Deracemization is another powerful technique that converts a racemic mixture into a single enantiomer. This can be achieved through various methods, including those involving selective crystallization or chromatography with a chiral stationary phase, as well as catalytic methods. nih.govacs.orgcaltech.eduacs.org For instance, a redox deracemization process could be envisioned, involving an oxidation-reduction cycle where a chiral catalyst introduces the desired stereochemistry in the reduction step.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Oxan 4 Yl Propanoate
Reactivity of the Ester Functional Group
The ester functional group in ethyl 2-(oxan-4-yl)propanoate is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the ester into a variety of other functional groups.
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. study.com For this compound, reaction with an excess of another alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid like sulfuric acid would lead to the corresponding methyl ester. The general reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the displaced ethanol (B145695). wikipedia.org
Saponification is the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol. brainly.comstackexchange.com This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. For this compound, treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by heating, would result in the formation of sodium 2-(oxan-4-yl)propanoate and ethanol. brainly.comsciencemadness.org The progress of the reaction can often be monitored by the disappearance of the water-insoluble ester and the formation of the water-soluble carboxylate salt.
| Reaction | Reactants | Catalyst/Conditions | Products |
|---|---|---|---|
| Transesterification | This compound, Methanol (excess) | H₂SO₄ (catalytic) | Mthis compound, Ethanol |
| Saponification | This compound, Sodium Hydroxide | Water, Heat | Sodium 2-(oxan-4-yl)propanoate, Ethanol |
Amidation of this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires higher temperatures or the use of a catalyst to proceed at a reasonable rate, as amines are generally less nucleophilic than alkoxides. The direct reaction of the ester with an amine would yield the corresponding amide, 2-(oxan-4-yl)propanamide, and ethanol. For less reactive amines, the synthesis of the amide is often more efficiently carried out by first converting the ester to the corresponding carboxylic acid (via saponification) and then treating the acid with a coupling agent in the presence of the amine. scispace.com
Reduction of the ester functional group in this compound to a primary alcohol can be accomplished using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an ethoxide ion to form an intermediate aldehyde, which is then further reduced to the primary alcohol. This process would convert this compound into 2-(oxan-4-yl)propan-1-ol. It is important to note that milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.
| Reaction | Reactants | Reagent/Conditions | Major Product |
|---|---|---|---|
| Amidation | This compound, Ammonia | Heat | 2-(oxan-4-yl)propanamide |
| Reduction | This compound | 1. LiAlH₄, 2. H₂O workup | 2-(oxan-4-yl)propan-1-ol |
Transformations Involving the Oxane Ring System
The tetrahydropyran (B127337) (oxane) ring is a saturated heterocyclic ether and is generally stable under many reaction conditions. However, under specific circumstances, it can undergo ring-opening reactions or be functionalized at its various positions.
Ring-opening reactions of the oxane ring typically require harsh conditions, such as treatment with strong acids in the presence of a nucleophile. researchgate.net For instance, cleavage of the ether linkages can occur with strong hydrohalic acids like HBr or HI, leading to the formation of a dihaloalkane derivative. However, the stability of the six-membered ring makes it less susceptible to ring-opening compared to smaller cyclic ethers like epoxides or oxetanes. acs.org
Derivatization of the oxane ring without opening it is a more common transformation. While the C-H bonds of the ring are generally unreactive, the introduction of functional groups can be achieved through various synthetic strategies, often starting from a precursor that already contains a handle for further reactions.
The stereoselective synthesis and functionalization of substituted tetrahydropyrans are of significant interest in organic chemistry due to the prevalence of this motif in natural products. rsc.org While specific studies on this compound are not extensively documented, general methodologies for the stereoselective functionalization of tetrahydropyran rings can be considered. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at or adjacent to the ring. masterorganicchemistry.com For example, reactions that create new stereocenters on the ring, such as catalytic hydrogenation of an unsaturated precursor or diastereoselective additions to a ketone derivative of the oxane ring, would be expected to proceed with varying degrees of stereocontrol depending on the reagents and conditions employed. nih.gov
Elucidation of Reaction Mechanisms
The mechanisms of the reactions involving the ester group of this compound are well-established in organic chemistry.
Transesterification (Acid-Catalyzed): The mechanism proceeds through a series of equilibrium steps involving protonation of the carbonyl oxygen, nucleophilic attack by the incoming alcohol to form a tetrahedral intermediate, proton transfer, and elimination of the original alcohol. study.com
Saponification: This reaction follows a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. stackexchange.com
Reduction with LiAlH₄: The reaction begins with the delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide group to generate an aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. Aqueous workup then protonates the alkoxide to yield the primary alcohol.
The mechanisms for reactions involving the oxane ring are more varied. Ring-opening reactions under acidic conditions typically involve protonation of the ether oxygen, followed by nucleophilic attack (SN1 or SN2 type) by a counter-ion or another nucleophile present in the reaction mixture. researchgate.net The regioselectivity of the attack would depend on the substitution pattern of the ring and the reaction conditions. Mechanistic studies of stereoselective functionalization often involve detailed analysis of transition state models to understand the factors governing the observed stereochemical outcomes.
Spectroscopic and Kinetic Studies of Reaction Intermediates
There is no available research that details the spectroscopic or kinetic studies of reaction intermediates involving this compound. Such studies would typically involve techniques like NMR, IR, or UV-Vis spectroscopy to identify and characterize transient species formed during reactions. Furthermore, kinetic analyses, which are crucial for understanding reaction mechanisms and rates, have not been published for this specific compound.
Investigation of Stereochemical Course in Rearrangements and Cyclizations
Detailed investigations into the stereochemical outcomes of any potential rearrangement or cyclization reactions of this compound are absent from the scientific literature. Understanding the stereochemical course is fundamental to controlling the three-dimensional structure of reaction products, which is particularly important in fields such as medicinal chemistry and materials science. However, no studies detailing such transformations for this ester were identified.
Reaction Rate Coefficient Determination for Key Chemical Processes
There are no published data providing reaction rate coefficients for key chemical processes involving this compound. While studies on simpler esters like ethyl propanoate exist, this data cannot be directly extrapolated to the title compound due to the presence of the oxane ring, which can influence electronic and steric effects within the molecule.
Interactive Data Table: Reaction Rate Coefficients for this compound
| Reaction Process | Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
This table is provided to illustrate the type of data that would be presented. Currently, there is no available data to populate it.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization
Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and functional groups present in Ethyl 2-(oxan-4-yl)propanoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and stereochemistry of the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The ethyl group will present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methine proton at the chiral center (-CH(CH₃)COO-) is expected to appear as a multiplet. The protons on the oxane ring will show complex splitting patterns due to their diastereotopic nature and axial/equatorial conformations.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are anticipated for the carbonyl carbon of the ester, the carbons of the ethyl group, the chiral methine carbon, the methyl carbon attached to the chiral center, and the carbons of the oxane ring. The chemical shifts of the oxane ring carbons are influenced by the substitution at the C4 position.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the structural assignments. COSY spectra reveal proton-proton coupling relationships, aiding in the assignment of adjacent protons, particularly within the complex oxane ring system. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive C-H connectivity information.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₂CH₃ | ~4.1 (quartet) | ~60 |
| -OCH₂CH₃ | ~1.2 (triplet) | ~14 |
| -C(=O)- | - | ~175 |
| -CH(CH₃)- | ~2.4 (multiplet) | ~45 |
| -CH(CH₃)- | ~1.1 (doublet) | ~18 |
| Oxane C4-H | ~1.8 (multiplet) | ~40 |
| Oxane C2/C6-H (axial & equatorial) | ~3.3 - 3.9 (multiplets) | ~68 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and elucidating the fragmentation pathways of this compound.
Accurate Mass Measurement: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the [M+H]⁺ ion of this compound (C₁₀H₁₈O₃) is approximately 187.1334.
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. For this compound, characteristic fragment ions are expected from the loss of the ethoxy group, the ethyl group, and cleavage of the oxane ring.
Predicted HRMS Fragmentation Data
| m/z | Possible Fragment | Description |
|---|---|---|
| 186.1256 | [C₁₀H₁₈O₃]⁺• | Molecular Ion |
| 141.0865 | [C₇H₁₃O₃]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 85.0603 | [C₅H₉O]⁺ | Cleavage at the C4 position of the oxane ring |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing the vibrational modes of its functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester and the ether linkage in the oxane ring, as well as C-H stretching and bending vibrations of the aliphatic parts of the molecule.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C backbone vibrations and symmetric C-H stretching modes are often more prominent in the Raman spectrum.
Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |
| C-O Stretch (Ester) | 1150 - 1250 (Strong) | Moderate |
| C-O-C Stretch (Oxane) | 1050 - 1150 (Strong) | Moderate |
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile compounds. Since this compound lacks a strong UV chromophore, alternative detection methods are necessary. veeprho.com
Method Development Considerations: A reversed-phase HPLC method using a C18 column is generally suitable for separating compounds of this polarity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate. Due to the absence of a UV-absorbing moiety, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be employed for detection and quantification. nu.edu.om Chiral HPLC columns could be utilized for the separation of enantiomers if the compound is a racemic mixture.
Typical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is the preferred method for the analysis of volatile compounds and is well-suited for determining the purity of this compound and for quantifying any volatile impurities.
Methodology: A capillary GC system equipped with a Flame Ionization Detector (FID) is the standard for this type of analysis due to its high sensitivity for organic compounds. A non-polar or medium-polarity capillary column would be selected for the separation. The method would involve dissolving the sample in a suitable volatile solvent and injecting it into the GC system. The retention time of the main peak would identify this compound, and the area of this peak relative to the total area of all peaks would determine its purity. This method is also effective for identifying and quantifying residual solvents from the synthesis process. scielo.brnih.gov
Typical GC Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Oven Program | Initial temperature of 50 °C, ramped to 250 °C |
| Injection Mode | Split |
Chiral Chromatography for Enantiomeric Excess (ee) Determination
"this compound" possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (ee), which measures the purity of a sample with respect to these enantiomers, is critical, particularly in pharmaceutical contexts where one enantiomer may have desired therapeutic effects while the other could be inactive or harmful. mdpi.com Chiral chromatography is the foremost technique for separating and quantifying enantiomers. mdpi.comgcms.cz
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.comconicet.gov.ar Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their excellent chiral recognition capabilities. conicet.gov.ar
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The difference in the stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
Illustrative HPLC Method for Enantiomeric Separation:
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Note: This data is illustrative of a typical chiral separation method.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions. rsc.orgresearchgate.net It is widely used in synthetic chemistry to quickly determine the consumption of starting materials and the formation of products, making it an ideal tool for screening various reaction conditions. researchgate.net
In the context of synthesizing or modifying "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture with those of the starting materials and expected products, one can visually assess the reaction's progress.
For instance, in a reduction reaction of a precursor to form "this compound," the disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate a successful transformation. The relative polarity of the compounds determines their migration distance on the plate; typically, a less polar solvent system like a mixture of hexane and ethyl acetate is used. rsc.org
Example of TLC for Reaction Monitoring:
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Observations |
| Starting Material (e.g., Ethyl 2-(oxan-4-ylidene)propanoate) | 0.55 | Spot diminishes over time. |
| "this compound" (Product) | 0.40 | New spot appears and intensifies over time. |
Note: Rf (Retardation factor) values are dependent on the specific TLC plate and solvent system used.
Comprehensive Analytical Strategy for Complex Mixture Analysis
Analyzing complex mixtures that may contain "this compound," its precursors, byproducts, and degradation products requires a multi-faceted analytical approach. A comprehensive strategy integrates several chromatographic and spectroscopic techniques to separate, identify, and quantify each component.
Initial Separation and Profiling (HPLC/GC): The first step is typically to obtain a chromatographic profile of the mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). HPLC is versatile for a wide range of polarities, while GC is suitable for volatile and thermally stable compounds. A separation on a standard achiral column (like a C18 column for HPLC) will reveal the number of major components in the mixture.
Structural Identification (Mass Spectrometry - MS): Coupling the chromatographic separation with a mass spectrometer (GC-MS or LC-MS) provides crucial information about the molecular weight of each separated component. The fragmentation pattern observed in the mass spectrum offers structural clues, aiding in the identification of unknown impurities or byproducts.
Detailed Structural Elucidation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful tool for unambiguous structure determination. After isolating a sufficient quantity of a component through preparative chromatography, NMR analysis can confirm the exact arrangement of atoms and stereochemistry.
Chiral Purity Assessment (Chiral Chromatography): For each chiral component identified, including the target compound, a specific chiral chromatography method (as described in 4.2.3) must be employed to determine its enantiomeric composition.
This integrated strategy ensures a thorough characterization of the mixture, providing detailed information on the identity, purity, and enantiomeric status of "this compound" and all associated substances.
Computational Chemistry and Theoretical Studies of Ethyl 2 Oxan 4 Yl Propanoate
Molecular Modeling and Conformational Analysis of the Ester and Oxane Moieties
The structural and energetic properties of Ethyl 2-(oxan-4-yl)propanoate are dictated by the interplay of its constituent ester and oxane moieties. Molecular modeling techniques are instrumental in exploring the conformational landscape of this molecule. The oxane ring, a saturated heterocycle, can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for simple oxane rings due to the minimization of torsional and steric strain. For this compound, the ethyl propanoate substituent at the C4 position can exist in either an axial or equatorial orientation.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to calculate the potential energy surface of the molecule as a function of key dihedral angles. This analysis would reveal the relative energies of different conformers and the energy barriers for interconversion between them. For instance, the rotation around the C-C bond connecting the oxane ring and the propanoate group, as well as the rotations within the ethyl ester group, would be critical to identify the global minimum energy structure and other low-energy conformers.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Oxane Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.5 - 2.5 |
| 3 | Twist-Boat | - | 5.0 - 6.0 |
| 4 | Boat | - | 6.0 - 7.0 |
Note: This table presents hypothetical data based on general principles of conformational analysis for substituted oxanes and would require specific computational studies to be validated.
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. By solving the Schrödinger equation for the molecule, these methods can provide detailed information about molecular orbitals, electron density distribution, and various electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents.
Prediction and Analysis of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculated shifts, when compared to experimental data, can help in assigning the signals in the NMR spectra and confirming the molecular structure. The predicted chemical shifts are sensitive to the molecular conformation, making them a useful tool for conformational analysis.
Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be computed through frequency calculations. These calculations predict the positions of absorption bands in the IR spectrum, which correspond to specific vibrational modes of the molecule, such as the C=O stretch of the ester group, C-O stretches of the ether and ester, and various C-H bending and stretching vibrations.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | 170-175 ppm |
| ¹H NMR Chemical Shift (CH₂-O-C=O) | 4.0-4.2 ppm |
| IR Frequency (C=O stretch) | 1730-1750 cm⁻¹ |
| IR Frequency (C-O-C stretch, oxane) | 1080-1150 cm⁻¹ |
Note: These are typical ranges for the functional groups present and would need to be calculated for the specific molecule.
Elucidation of Reaction Mechanisms and Transition States through Computational Simulations
Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, consequently, the reaction rate.
For example, the hydrolysis of the ester group in this compound under acidic or basic conditions could be studied computationally. These calculations would involve locating the transition state structures for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energies would provide insights into the reaction kinetics and the feasibility of the proposed mechanism.
Stereochemical Analysis and Prediction of Diastereoselectivity and Enantioselectivity
The stereochemistry of this compound is an important aspect of its chemistry, as the molecule contains a stereocenter at the α-carbon of the propanoate moiety. If the synthesis of this compound involves the creation of this stereocenter, computational methods can be used to predict the diastereoselectivity or enantioselectivity of the reaction.
By modeling the transition states leading to different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the product distribution is related to the difference in the free energies of the diastereomeric or enantiomeric transition states. A lower energy transition state will lead to the major product. This type of analysis is crucial for designing and optimizing stereoselective syntheses.
Applications of Ethyl 2 Oxan 4 Yl Propanoate As a Versatile Synthetic Intermediate
Industrial Applications in Chemical Manufacturing and Process OptimizationIn an industrial setting, tetrahydropyran (B127337) itself is used as a pharmaceutical intermediate.chemicalbook.comThe manufacturing of fine chemicals often involves optimizing multi-step syntheses to ensure purity and yield, and versatile building blocks are crucial for this process.wacker.comWhile it is plausible that a compound like "Ethyl 2-(oxan-4-yl)propanoate" could serve as such an intermediate, there is no specific documentation in the searched sources to support this.
While the broader class of tetrahydropyran-containing compounds is of significant interest and utility in synthetic chemistry, the specific compound "this compound" is not featured in the available literature concerning applications as a versatile synthetic intermediate. Therefore, the detailed research findings and data tables required to construct the requested article are unavailable.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction
For Ethyl 2-(oxan-4-yl)propanoate, AI algorithms could be employed to:
Identify Novel Disconnections: Propose alternative retrosynthetic disconnections of the target molecule, potentially leading to more efficient syntheses from cheaper or more readily available starting materials.
Predict Reaction Outcomes and Optimize Conditions: ML models can predict the success and yield of specific reactions under various conditions (e.g., catalyst, solvent, temperature), thereby reducing the need for extensive empirical optimization. nih.gov
Discover New Synthetic Routes: By learning from the entire body of chemical literature, AI can potentially uncover entirely new synthetic strategies for constructing the oxane-propanoate scaffold.
The integration of these computational tools promises to make the synthesis of this compound and its derivatives faster, more cost-effective, and more innovative.
Exploration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. flinders.edu.auyoutube.comnih.gov These benefits, which include enhanced safety, improved reaction control, and facile scalability, are highly relevant to the production of this compound.
Future research in this area could focus on:
Development of a Continuous Synthesis Process: Designing a multi-step continuous flow system that integrates the key reaction and purification steps for the synthesis of this compound. This would enable on-demand production and minimize manual handling of intermediates.
Miniaturization and High-Throughput Experimentation: Utilizing microreactor technology to rapidly screen a wide range of reaction conditions in a parallel fashion, thereby accelerating the optimization of the synthetic protocol. researchgate.net
Integration of In-line Analytics: Incorporating real-time monitoring techniques (e.g., spectroscopy) into the flow system to ensure consistent product quality and enable rapid process adjustments.
The adoption of flow chemistry for the synthesis of this compound could lead to more efficient, safer, and more scalable manufacturing processes.
Development of Sustainable and Green Chemistry Approaches in its Production and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact and maximizing resource efficiency. researchgate.netaaasjournals.commdpi.comresearchgate.netnih.gov For the synthesis and derivatization of this compound, several green chemistry avenues are ripe for exploration.
Key areas for future research include:
Use of Bio-based Feedstocks: Investigating the synthesis of the oxane ring system from renewable resources, such as biomass-derived platform chemicals.
Catalytic and Solvent-Free Reactions: Developing highly efficient catalytic systems that can promote the desired transformations under mild conditions and in the absence of hazardous organic solvents. The use of solid-supported catalysts could also simplify product purification and catalyst recycling.
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation.
By embracing green chemistry principles, the production and use of this compound can be made more environmentally friendly and sustainable.
Discovery of Novel Reactivity Modes and Unexplored Chemical Transformations for the Oxane-Propanoate Moiety
The oxane-propanoate scaffold present in this compound offers a rich playground for exploring novel chemical transformations and reactivity modes. A deeper understanding of its chemical behavior could unlock new applications and synthetic strategies. researchgate.net
Future research could investigate:
Functionalization of the Oxane Ring: Developing selective methods for the introduction of new functional groups at various positions on the oxane ring, which could be used to modulate the biological activity or physical properties of its derivatives.
Transformations of the Propanoate Side Chain: Exploring novel reactions of the ester and the stereocenter of the propanoate moiety to create a diverse range of analogues.
Ring-Opening and Ring-Rearrangement Reactions: Investigating the possibility of using the oxane ring as a masked functional group that can be unveiled through controlled ring-opening or rearrangement reactions to access different molecular architectures.
The discovery of new reactivity patterns for the oxane-propanoate moiety will undoubtedly expand the synthetic chemist's toolbox and pave the way for the creation of new and valuable molecules.
Q & A
Q. What are common pitfalls in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Exothermic Reactions : Use jacketed reactors for temperature control during esterification.
- Purification : Replace column chromatography with fractional distillation or recrystallization for large batches. Validate purity via GC-FID or NMR .
- Byproduct Formation : Optimize stoichiometry (e.g., excess ethanol for esterification) and monitor intermediates via TLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
